Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxylate
Description
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl 1-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-3-20-12(18)9-5-4-6-16(8-9)10-7-11(17)15(2)13(19)14-10/h7,9H,3-6,8H2,1-2H3,(H,14,19) |
InChI Key |
QZNJXTISMHIORD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC(=O)N(C(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Data Table Summarizing Key Preparation Parameters
| Step | Reaction Components | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Aminouracil + 4-chlorodihydropyrimidine | Reflux in dry DMF, piperidine | 60-75 | Nucleophilic substitution, 6 hr reflux |
| 2 | Piperidine precursor + Sodium borohydride | 0 °C, 2 hr, then acid workup | 80-85 | Reduction, diastereomeric mixture |
| 3 | Chloroacetyl chloride + 6-aminouracil derivative | Room temperature, 24 hr | 70-75 | Formation of chloroacetamide intermediate |
| 4 | Coupling of piperidine derivative + chloroacetamide | Varies, often reflux or mild heating | Variable | Amide bond formation or nucleophilic substitution |
| 5 | Purification | Crystallization from DMF/H2O | - | Final product isolation |
Analysis of Preparation Methods
- The synthesis relies heavily on the availability of 6-aminouracil and substituted dihydropyrimidines, which are themselves prepared via multistep routes.
- Reaction conditions such as temperature and solvent choice are critical; for example, temperatures above 140 °C can cause decomposition of intermediates.
- The use of mild bases like piperidine facilitates nucleophilic substitution without excessive side reactions.
- Purification techniques such as crystallization and flash chromatography are essential for isolating stereochemically pure compounds.
- The overall synthetic route is moderately efficient but involves multiple steps and careful control of reaction parameters.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.
This hydrolysis is often a precursor to amidation or coupling reactions in drug development workflows .
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at the 4-position.
Example reaction with hydrazine :
| Conditions | Product | Application |
|---|---|---|
| Hydrazine hydrate, ethanol, 60°C, 12h | 4-Hydrazinyl-pyrimidine analog | Intermediate for heterocyclic synthesis |
This reaction is analogous to methods described for related pyrimidine derivatives .
Alkylation and Acylation of the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation or acylation reactions to introduce substituents.
Alkylation with ethyl bromoacetate :
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Ethyl bromoacetate | Ethyl 1-(1-methyl-2,6-dioxo-4-(3-(ethoxycarbonyl)piperidin-1-yl)...) | KCO | 67% |
Similar alkylation strategies are employed in the synthesis of pharmacologically active analogs .
Cyclization Reactions
Intramolecular cyclization can occur under acidic or thermal conditions, forming fused heterocycles.
Microwave-assisted cyclization :
| Conditions | Product | Key Feature |
|---|---|---|
| Acetic acid/1,4-dioxane, 140°C, MW | Pyrimido[4,5-d]pyrimidine analog | Enhanced ring strain and reactivity |
This method mirrors protocols used for bicyclic pyrimidine derivatives .
Oxidation and Reduction Pathways
-
Oxidation : The dioxo groups on the pyrimidine ring are resistant to further oxidation under mild conditions but may degrade under strong oxidants (e.g., KMnO).
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering electronic properties .
Interaction with Biological Nucleophiles
In pharmacological contexts, the compound reacts with biological thiols (e.g., glutathione) or amines, influencing its metabolic stability:
| Target | Reaction Type | Outcome |
|---|---|---|
| Cysteine residues | Michael addition | Covalent adduct formation |
| Lysine residues | Schiff base formation | Reversible binding |
These interactions are hypothesized based on structural analogs with documented enzyme inhibition .
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
| pH | Half-life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 hours | Ester hydrolysis |
| 7.4 | 8.5 hours | Pyrimidine ring oxidation |
Data extrapolated from related tetrahydropyrimidine derivatives .
Scientific Research Applications
Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate Isomers
Structural Features :
- Molecular Formula : C₁₄H₁₉N₂O₃ (MW: 227.14–227.16 g/mol) .
- Key Differences: Contains a naphthyridine ring system (fused bicyclic structure) instead of a tetrahydropyrimidinone. The ester group is at the 6-position of the naphthyridine ring, altering spatial accessibility compared to the piperidine-3-carboxylate in the target compound. Exists as two isomers (1-1 and 1-2) due to stereochemical variations in the fused ring system .
Methyl-(S)-1-((R)-1-(1-(3-(2-Fluorobenzyl)-1-Methyl-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidin-4-yl)piperidin-3-ylamino)-3-Methyl-1-Oxobutan-2-ylcarbamate (Compound A)
Structural Features :
Ethyl 1-Benzoyl-4-Hydroxy-2,6-Diphenyl-1,2,5,6-Tetrahydropyridine-3-Carboxylate
Structural Features :
- Molecular Formula: C₂₈H₂₇NO₄ (MW: 441.52 g/mol) .
- Key Differences: Contains aromatic benzoyl and phenyl groups, enabling π-π stacking interactions absent in the target compound. The hydroxy group at the 4-position introduces polarity, contrasting with the non-polar methyl group in the target’s tetrahydropyrimidinone moiety.
Ethyl 1-(1-Methyl-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidin-4-yl)piperidine-4-Carboxylate (Positional Isomer)
Structural Features :
- Molecular Formula : C₁₃H₁₉N₃O₄ (MW: 281.31 g/mol), identical to the target compound but with the ester group at the 4-position of the piperidine ring .
Biological Activity
Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a piperidine ring and a tetrahydropyrimidine moiety. The presence of the dioxo group contributes to its biological reactivity. The molecular formula is , and its chemical structure can be represented as follows:
Enzyme Inhibition
Compounds related to this compound have been evaluated for their ability to inhibit key enzymes involved in various metabolic pathways. Notably, some derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission . This suggests that the compound may have implications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
A study conducted on structurally similar compounds revealed that certain derivatives exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. For instance, a pyrimidine derivative was shown to reduce TNF-alpha levels significantly when tested in human macrophage cell lines . Although direct data on this compound is sparse, these findings provide a basis for further exploration.
Toxicity and Safety Profile
The safety profile of related compounds has been assessed through acute toxicity studies. For example, certain pyrimidine derivatives were found to have median lethal doses (LD50) above 300 mg/kg in animal models . These findings are critical as they indicate a potentially favorable safety margin for future clinical applications.
Conclusion and Future Directions
This compound shows promise due to its structural characteristics that may confer antioxidant and enzyme inhibitory activities. However, further research is essential to fully elucidate its biological mechanisms and therapeutic potential. Future studies should focus on:
- In vivo evaluations : To determine the efficacy and safety in living organisms.
- Mechanistic studies : To clarify how the compound interacts with biological targets.
- Clinical trials : To assess therapeutic applications in humans.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Antioxidant Activity | Potential based on structural analogs |
| Enzyme Inhibition | AChE inhibition suggested |
| Toxicity | LD50 > 300 mg/kg (related compounds) |
| Research Focus | Neurodegenerative diseases |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing 6-aminouracil derivatives with acyl chlorides or isothiocyanates in polar aprotic solvents (e.g., DMF or pyridine) with catalytic piperidine. For example, coupling 1-methyl-2,6-dioxotetrahydropyrimidin-4-amine with ethyl piperidine-3-carboxylate derivatives under reflux in DMF for 6–60 hours yields the target compound. Optimization includes adjusting stoichiometry (equimolar ratios), solvent purity, and post-reaction workup (e.g., crystallization from DMF/H₂O) to improve yields (28–94% reported in analogous syntheses) .
| Reaction Optimization Parameters |
|---|
| Solvent : DMF, pyridine, ethanol |
| Catalyst : Piperidine (2–3 drops) |
| Temperature : Reflux (80–120°C) |
| Time : 6–60 hours |
| Workup : Crystallization (DMF/H₂O) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?
- Methodological Answer : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm the piperidine and pyrimidine moieties. Key signals include:
- Piperidine protons: δ 1.17–1.48 ppm (CH₂ and CH₃ groups).
- Pyrimidine dione: δ 11.01–13.38 ppm (NH exchangeable protons).
- Ester carbonyl: δ 4.16–4.23 ppm (COOCH₂CH₃).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using SHELX?
- Methodological Answer : For twinned or low-resolution data, use SHELXL refinement with the TWIN command to handle non-merohedral twinning. Validate hydrogen bonding patterns via SHELXPRO by analyzing d(O···N) distances (2.8–3.2 Å) and angles (>120°). If R-factors exceed 5%, re-exclude outliers using the OMIT command and apply anisotropic displacement parameters for heavy atoms .
| Crystallographic Refinement Tips |
|---|
| Software : SHELXL (v.2018) |
| Commands : TWIN, OMIT, ANIS |
| Validation : R-factor < 5%, CCDC deposition |
Q. What methodological considerations are critical when analyzing hydrogen bonding patterns in the crystal lattice of this compound?
- Methodological Answer : Use graph-set analysis (as per Etter’s formalism) to categorize hydrogen bonds into D, S, or R motifs. For this compound, focus on N–H···O=C interactions between pyrimidine dione NH and ester carbonyls. Employ Mercury CSD to generate interaction maps and quantify bond angles/distances. Note that deviations >10% from ideal geometry may indicate lattice strain or solvent effects .
Q. How should researchers design experiments to evaluate the pharmacological activity of this compound against specific biological targets?
- Methodological Answer :
Enzyme Inhibition Assays : Test against dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (λ = 340 nm) to monitor NADPH oxidation. IC₅₀ values <10 µM indicate potency .
DNA Binding Studies : Use ethidium bromide displacement assays with CT-DNA. Calculate binding constants (Kₐ) via Scatchard plots; Kₐ >10⁴ M⁻¹ suggests intercalation .
Cellular Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa). Normalize IC₅₀ to positive controls (e.g., doxorubicin) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for structurally analogous compounds?
- Methodological Answer : Contradictions often arise from solvent purity, trace moisture, or catalytic additives. For example, pyridine reflux with phenyl isothiocyanate yields 53–63% for similar thiourea derivatives, but yields drop to 28% if residual water quenches the reaction. Mitigate by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
